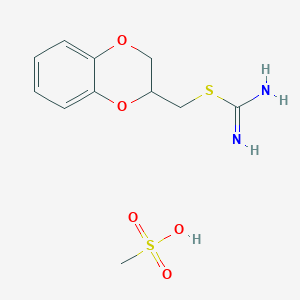
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+
Descripción general
Descripción
“2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+” is a chemical compound with the molecular formula C11H16N2O5S2. It has a molecular weight of 320.39 . This compound is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+” are not fully documented. The compound has a molecular weight of 320.39 . More detailed properties like boiling point, storage conditions, and others are not available .Aplicaciones Científicas De Investigación
Antibacterial and Lipoxygenase Inhibition
- Antibacterial Potential: Compounds synthesized using 2,3-dihydro-1,4-benzodioxin ring displayed significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This suggests potential for therapeutic use in inflammatory diseases (Abbasi et al., 2017).
- Lipoxygenase Inhibition: Certain derivatives also showed inhibition of the lipoxygenase enzyme, which is relevant for developing treatments for inflammation-related conditions (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
- α-Glucosidase and Acetylcholinesterase Inhibitors: New sulfonamides with the benzodioxane and acetamide moieties were synthesized, showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This indicates potential for therapeutic use in treating diseases like diabetes (Abbasi et al., 2019).
Antibacterial Agents and Enzyme Inhibitors
- Potent Antibacterial Agents: Certain N-substituted sulfonamides bearing the benzodioxane moiety displayed strong therapeutic potential against various bacterial strains, highlighting their use in antibacterial therapies (Abbasi et al., 2016).
- Moderate α-Glucosidase Inhibition: Some synthesized compounds demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting their potential role in managing type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition and Cytotoxicity
- Bacterial Biofilm Inhibition: Newly synthesized derivatives showed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, indicating a possible role in preventing bacterial colonization and infection (Abbasi et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl carbamimidothioate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.CH4O3S/c11-10(12)15-6-7-5-13-8-3-1-2-4-9(8)14-7;1-5(2,3)4/h1-4,7H,5-6H2,(H3,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRTNPRPWUJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



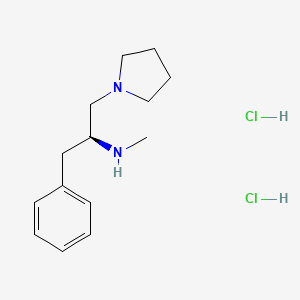
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)
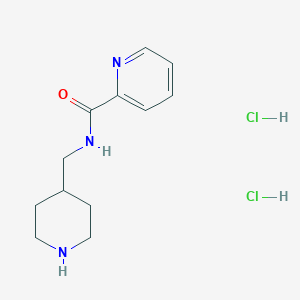
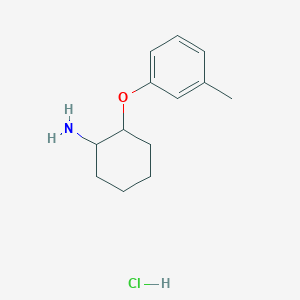
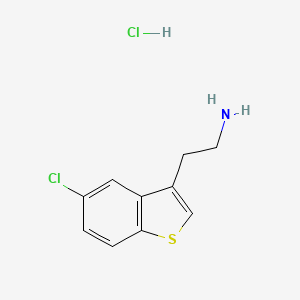
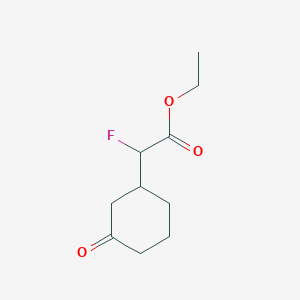
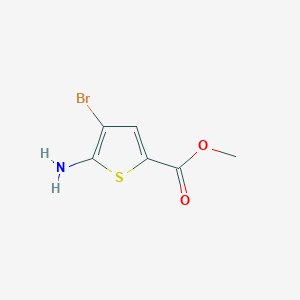
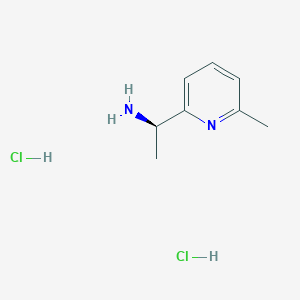
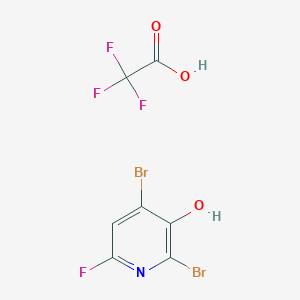
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)


![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1430997.png)
